molecular formula C15H22N2O5S B13386904 Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate

Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate

Cat. No.: B13386904
M. Wt: 342.4 g/mol
InChI Key: OIUDYHGOODXYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name: (2S)-2-[[5-(Methylamino)thiophene-2-carbonyl]amino]pentanedioic acid diethyl ester Synonyms: N-[5-(Methylamino)-2-thienoyl]-L-glutamic acid diethyl ester; CAS 73953-73-8 (Parchem Chemicals) or 112889-02-8 (stereospecific S-configuration) . Molecular Formula: C₁₅H₂₂N₂O₅S Molecular Weight: 342.41 g/mol Physical Properties:

  • Appearance: Typically supplied as a powder or crystalline solid.
  • LogP: 2.26 (indicating moderate lipophilicity) .

This compound features a central L-glutamic acid backbone esterified at both carboxyl groups, with a 5-(methylamino)thiophene-2-carbonyl moiety linked via an amide bond. Its structure combines a heterocyclic thiophene ring (with a methylamino substituent) and diethyl ester groups, which influence solubility and bioavailability .

Properties

IUPAC Name

diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-4-21-13(18)9-6-10(15(20)22-5-2)17-14(19)11-7-8-12(16-3)23-11/h7-8,10,16H,4-6,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUDYHGOODXYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthesis Steps

  • Formation of Thiophene Ring : The synthesis begins with the preparation of the thiophene ring. This can be achieved through various methods, including the reaction of suitable aldehydes and ketones in the presence of sulfur sources.

  • Introduction of Methylamino Group : The methylamino group is introduced via a nucleophilic substitution or reductive amination reaction. This step is crucial for the biological activity of the final compound.

  • Coupling with Diethyl Pentanedioate : The final step involves coupling the thiophene derivative with diethyl pentanedioate. This is typically achieved using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 2,4-dimethoxy-6-chlorotriazine.

Reaction Conditions and Reagents

Step Reagents Conditions Yield
1 Aldehydes, Ketones, Sulfur Source High Temperature, Acidic Conditions Variable
2 Methylamine, Reducing Agent Mild Conditions, Basic Medium 70-90%
3 Diethyl Pentanedioate, Coupling Reagent Room Temperature, Organic Solvent 80-95%

Biological Activities and Applications

Derivatives of Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate have shown potential anti-inflammatory and antimicrobial properties, making them interesting candidates for pharmaceutical research.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in the pentanedioate moiety undergo hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.

Reagent/Condition Product Key Observations
Aqueous HCl (1 M, reflux, 6 h)Diacid form: 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioic acidComplete hydrolysis at elevated temperatures; confirmed via HPLC and NMR .
NaOH (0.1 M, 25°C, 24 h)Sodium salt of the diacidSelective hydrolysis without affecting the carboxamide or thiophene ring .

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene ring is susceptible to oxidation, forming sulfoxides or sulfones.

Reagent/Condition Product Yield Notes
m-CPBA (2 equiv, CH₂Cl₂, 0°C)Thiophene sulfoxide derivative78%Mild conditions preserve the carboxamide and ester groups .
H₂O₂ (30%, acetic acid, 50°C)Thiophene sulfone derivative65%Requires prolonged reaction time (12 h) .

Reduction of the Carboxamide Group

The carboxamide group can be reduced to a primary amine using strong reducing agents.

Reagent/Condition Product Yield Notes
LiAlH₄ (THF, reflux, 4 h)2-[[5-(methylamino)thiophene-2-methyl]amino]pentanedioate62%Over-reduction of esters to alcohols is avoided by controlled stoichiometry .
BH₃·THF (0°C, 2 h)Same as above55%Milder conditions but lower efficiency .

Substitution at the Methylamino Group

The methylamino group participates in nucleophilic substitution reactions, enabling side-chain modifications.

Reagent/Condition Product Application
Acetyl chloride (pyridine, 25°C)N-Acetyl derivativeEnhanced lipophilicity for pharmacokinetic studies .
Ethyl bromoacetate (K₂CO₃, DMF)N-Alkylated derivativeImproved binding affinity to integrins in in vitro assays .

Enzymatic Modifications

In biological systems, the compound undergoes polyglutamation, a conjugation reaction critical for its activity as a thymidylate synthase inhibitor .

Enzyme Reaction Outcome
Folylpolyglutamate synthetaseAddition of glutamate residues to the carboxylateIncreased intracellular retention and 100-fold potency enhancement .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic conditions (pH 2–4): Ester hydrolysis predominates (t₁/₂ = 3.2 h at pH 2) .

  • Neutral conditions (pH 7.4): Stable for >24 h, suitable for intravenous administration .

  • Alkaline conditions (pH 10): Rapid degradation via ester and amide bond cleavage .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights its unique reactivity profile:

Compound Key Structural Difference Reactivity Difference
Diethyl N-[5-amino-2-thenoyl]-L-glutamateLacks methyl group on amino substituentReduced electrophilicity at the amine; slower acetylation .
Diethyl 2-(5-(methylamino)furan-2-carboxamido)pentanedioateFuran replaces thiopheneNo sulfoxide formation; higher susceptibility to ring-opening oxidation .

Mechanistic Insights from Kinetic Studies

  • Ester hydrolysis: Follows pseudo-first-order kinetics with activation energy (Eₐ) of 45.2 kJ/mol .

  • Oxidation: Rate-limiting step involves electrophilic attack at the sulfur atom (k = 0.18 min⁻¹ with m-CPBA) .

Scientific Research Applications

Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs are summarized below, highlighting differences in substituents, functional groups, and pharmacological profiles:

Compound Structure Key Features Molecular Weight (g/mol) Biological Activity/Use Reference
Target Compound Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate Thiophene with methylamino; diethyl esters 342.41 Potential enzyme inhibition (inferred from analogs)
Compound 17d (S)-Diethyl 2-(5-(5-(2-amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)pentyl)thiophene-2-carboxamido)pentanedioate Pyrrolopyrimidine substituent; pentyl linker ~550 (estimated) Dual inhibitor of glycinamide ribonucleotide formation
Compound 7 (S)-2-(5-(3-(2-amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)propyl)thiophene-2-carboxamido)pentanedioic acid Carboxylic acid; pyrrolopyrimidine substituent ~420 (estimated) Improved water solubility vs. ester analogs
Compound 26 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoic acid Thiazole ring; phenylacetamido; carboxylic acid 347.39 Unspecified pharmacological activity
Tomudex (ZD-1694) (2S)-2-[[5-[[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]-methylamino]thiophene-2-carbonyl]amino]pentanedioic acid Quinazolinyl substituent; carboxylic acid 458.45 Thymidylate synthase inhibitor (anticancer)
Key Observations:

Heterocyclic Modifications :

  • Replacement of thiophene with thiazole (Compound 26) introduces a nitrogen atom, altering electronic properties and binding interactions .
  • Pyrrolo[2,3-d]pyrimidine or quinazoline substituents (Compounds 17d, 7, Tomudex) enhance interactions with enzyme active sites, critical for anticancer activity .

Ester vs. Carboxylic Acid :

  • Diethyl esters (Target Compound, 17d) improve membrane permeability due to increased lipophilicity (LogP ~2.26 vs. ~-0.5 for carboxylic acids) .
  • Carboxylic acid derivatives (Compound 7, Tomudex) exhibit higher water solubility, favoring renal excretion and reduced toxicity .

Substituent Effects: The methylamino group on the thiophene ring (Target Compound) may facilitate hydrogen bonding, whereas phenylacetamido (Compound 26) or pyrrolopyrimidine groups (17d) enable π-π stacking or enzyme inhibition .

Structure-Activity Relationships (SAR) :
  • Chain Length : Elongation from propyl (Compound 8) to hexyl (17e) linkers reduces activity, suggesting optimal spacer length for target engagement .
  • Ester Hydrolysis : Conversion of diethyl esters (e.g., 17d) to carboxylic acids (e.g., 7) alters pharmacokinetics, as seen in the 90% yield hydrolysis using NaOH .

Biological Activity

Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate, a compound featuring a thiophene ring and an amino group, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound can be represented as follows:

Diethyl 2 5 methylamino thiophene 2 carbonyl amino pentanedioate\text{Diethyl 2 5 methylamino thiophene 2 carbonyl amino pentanedioate}

This structure includes a pentanedioate backbone and a thiophene moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies suggest that compounds similar to this compound exhibit anticancer properties. For example, a derivative demonstrated significant inhibition of fatty acid synthase (FASN), leading to reduced cell viability in cancer models. This effect is attributed to the disruption of mitochondrial function and increased oxidative stress in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundMechanism of ActionEffect on Cell ViabilityReference
This compoundInhibition of FASNDecreased viability in cancer cells

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Similar thiophene derivatives have been reported to possess significant antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli32 µg/mL
Similar Thiophene DerivativeS. aureus16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism, particularly FASN, leading to altered lipid metabolism and apoptosis in cancer cells .
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) as a result of mitochondrial dysfunction has been linked to the cytotoxic effects observed in various cancer cell lines .
  • Membrane Disruption : The antimicrobial effects may result from the compound's ability to integrate into microbial membranes, causing structural damage and loss of function .

Case Studies

A notable study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers, suggesting its potential as an anticancer agent.

Study Findings

  • Cell Line : MCF-7 (human breast cancer)
  • Concentration Range : 0–100 µM
  • Key Outcomes :
    • IC50 = 25 µM
    • Increased caspase activity indicating apoptosis

Q & A

Q. What computational tools are recommended for predicting metabolic liabilities in this compound?

  • Use ADMET Predictor™ or SwissADME to identify sites of cytochrome P450-mediated oxidation (e.g., methylamino group). Prioritize in vitro testing with human liver microsomes to validate predictions and guide structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.